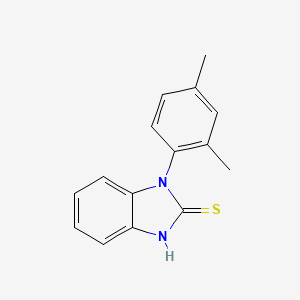

1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-7-8-13(11(2)9-10)17-14-6-4-3-5-12(14)16-15(17)18/h3-9H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQZJIGJWAWSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=CC=CC=C3NC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the characterization and analysis of novel heterocyclic compounds. This document will delve into the predicted nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, offering insights into the structural features and electronic properties of the molecule. Furthermore, detailed experimental protocols for acquiring this data are provided, underpinned by the principles of scientific integrity and validated methodologies.

Molecular Structure and Overview

This compound is a substituted benzimidazole derivative. The benzimidazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. The substitution at the N1 position with a 2,4-dimethylphenyl group and the presence of a thiol group at the C2 position are expected to significantly influence its physicochemical and spectroscopic properties. Accurate interpretation of its spectroscopic data is paramount for confirming its chemical identity and understanding its electronic and structural characteristics.

Figure 1: Molecular Structure of this compound.

Predicted Spectroscopic Data

Due to the novelty of this specific compound, the following spectroscopic data are predicted based on the analysis of structurally related benzimidazole-2-thiol and N-aryl benzimidazole derivatives found in the literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| SH (thiol) | 12.0 - 13.0 | Singlet (broad) | - |

| Aromatic (Benzimidazole) | 7.2 - 7.8 | Multiplet | - |

| Aromatic (Dimethylphenyl) | 7.0 - 7.4 | Multiplet | - |

| CH₃ (ortho) | 2.3 - 2.5 | Singlet | - |

| CH₃ (para) | 2.1 - 2.3 | Singlet | - |

Rationale:

-

The thiol proton (SH) is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet in the downfield region.

-

The aromatic protons of the benzimidazole and dimethylphenyl rings will appear as complex multiplets in the aromatic region (7.0-7.8 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the substituents.[1]

-

The methyl protons on the dimethylphenyl ring are expected to appear as sharp singlets in the upfield region, with the ortho methyl group likely being slightly more deshielded than the para methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thione) | 175 - 185 |

| Aromatic (Benzimidazole & Dimethylphenyl) | 110 - 150 |

| CH₃ (Methyl) | 18 - 25 |

Rationale:

-

The thione carbon (C=S) is expected to be the most deshielded carbon, appearing at a high chemical shift value.[2]

-

The aromatic carbons of both the benzimidazole and dimethylphenyl rings will resonate in the typical aromatic region. Due to the lack of symmetry, all aromatic carbons are expected to be chemically non-equivalent, resulting in a number of distinct signals.[3]

-

The methyl carbons will appear in the upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will highlight the presence of key functional groups within the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (tautomer) | 3100 - 3000 | Medium, broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=N Stretch | 1620 - 1580 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C=S Stretch | 1250 - 1050 | Medium to Strong |

Rationale:

-

While the primary structure is a thiol, the potential for thione tautomerism could lead to the observation of a broad N-H stretching band.

-

Characteristic absorptions for aromatic C-H and aliphatic C-H stretching are expected in their respective regions.[4]

-

The C=N and C=C stretching vibrations of the benzimidazole and phenyl rings will give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.[5]

-

A key diagnostic band will be the C=S stretch, confirming the presence of the thione tautomer or a significant contribution from it.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and deduce structural features.

| m/z | Predicted Identity |

| 254 | [M]⁺ (Molecular Ion) |

| 221 | [M - SH]⁺ |

| 133 | [C₈H₉N]⁺ (Dimethylaniline fragment) |

| 121 | [C₇H₅N₂S]⁺ (Benzimidazole-2-thiol fragment) |

Rationale:

-

The molecular ion peak [M]⁺ is expected at m/z 254, corresponding to the molecular weight of the compound.

-

Common fragmentation pathways for N-aryl benzimidazoles involve cleavage of the bond between the nitrogen and the aryl group.[6][7] This could lead to the formation of a dimethylaniline radical cation and a benzimidazole-2-thiol fragment.

-

Loss of the thiol group (-SH) is another plausible fragmentation pathway.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to electronic transitions within the aromatic systems.

| Solvent | Predicted λ_max (nm) | Transition |

| Ethanol | ~250 and ~290 | π → π* |

Rationale:

-

Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region corresponding to π → π* transitions of the conjugated aromatic system.[9][10] The exact position of these maxima can be influenced by the substituents and the solvent.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented above. These protocols are designed to be self-validating and are based on standard laboratory practices.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the thiol proton.[12]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.[13]

-

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[14]

-

-

Ionization:

-

Volatilize the sample by heating the probe.

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption corresponding to electronic transitions.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

-

Spectrum Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. The provided protocols for NMR, IR, MS, and UV-Vis spectroscopy offer a robust framework for the experimental characterization of this and similar novel compounds. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous identification and structural elucidation required in modern chemical research and drug development.

References

- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.

- Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 598-606.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2013). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 78(1), 15-26.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives before (shown by the black line) & after (shown by the red line) of C.S immersion in a 1.0 M HCl solution. Retrieved from [Link]

- Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- MDPI. (2020).

- Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

Emory University Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

University of Bristol School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - the NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

- Molecules. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(1), 39-47.

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- MDPI. (2022).

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 70(1), 107-115.

-

ResearchGate. (n.d.). UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c) and d) quinoid derivatives (solid lines correspond to absorption spectra; dashed lines correspond to emission spectra). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

University of Calgary Department of Chemistry. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link] handout.pdf

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- International Journal of Development Research. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7654-7658.

- National Institutes of Health. (2023).

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

- National Institutes of Health. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7958.

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

- Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 109-112.

-

ResearchGate. (n.d.). H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. journalijdr.com [journalijdr.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol

Prepared by: Gemini, Senior Application Scientist

Foreword: A Note on This Guide

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the novel compound this compound. As of the date of this publication, specific experimental data for this exact molecule in peer-reviewed literature is scarce. Therefore, this guide adopts a predictive and methodological approach, grounded in established principles of physical organic chemistry and experience with analogous structures. We will not only present the known and predicted properties but, more importantly, will provide detailed, field-proven protocols for the synthesis, purification, and comprehensive characterization of the title compound. This "how-to" framework is designed to empower researchers to generate reliable data and unlock the potential of this molecule.

Section 1: Introduction and Strategic Relevance

This compound is a heterocyclic compound of significant interest, belonging to the broader class of substituted benzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs. The thiol (-SH) group at the 2-position introduces a critical site for potential tautomerism (thiol-thione), hydrogen bonding, and metal chelation, which can significantly influence biological activity.[1] The presence of the 2,4-dimethylphenyl substituent provides steric bulk and lipophilicity, which are key parameters for modulating pharmacokinetic and pharmacodynamic properties.

Compounds containing the benzimidazole or triazole-thiol scaffold have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3] This guide provides the foundational chemical knowledge necessary to explore these possibilities for the title compound.

Section 2: Molecular Identity and Predicted Physicochemical Properties

The fundamental identity of a compound dictates its behavior. Here, we consolidate its key identifiers and present a table of computationally predicted properties that serve as a baseline for experimental design.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione | [4] |

| CAS Number | 1038302-66-7 | [4] |

| Molecular Formula | C₁₅H₁₄N₂S | [4] |

| Molecular Weight | 254.36 g/mol | [4] |

| SMILES | CC1=CC(=C(C=C1)N2C3=CC=CC=C3NC2=S)C | [4] |

| InChI Key | ULQZJIGJWAWSQT-UHFFFAOYSA-N | [4] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzimidazole Core N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-0.87,0.75!"]; N3 [label="N", pos="-0.87,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-1.1!"]; C6 [label="C", pos="1.7,0!"]; C7 [label="C", pos="1.3,1.1!"]; C8 [label="C", pos="0.43,2.2!"]; // Thiol Carbon S9 [label="S", pos="0.43,3.5!"]; // Thiol Sulfur H_N3 [label="H", pos="-1.5,-1.2!"];

// Dimethylphenyl Group C10 [label="C", pos="-2.2,0!"]; C11 [label="C", pos="-3,1!"]; C12 [label="C", pos="-4.3,0.7!"]; C13 [label="C", pos="-4.8,-0.3!"]; C14 [label="C", pos="-4,-1.3!"]; C15 [label="C", pos="-2.7,-1!"]; C_Me1 [label="C", pos="-2.5,2.3!"]; H_Me1_1 [label="H", pos="-1.8,2.5!"]; H_Me1_2 [label="H", pos="-2.8,2.8!"]; H_Me1_3 [label="H", pos="-3.2,2.1!"]; C_Me2 [label="C", pos="-4.5,-2.6!"]; H_Me2_1 [label="H", pos="-3.8,-2.9!"]; H_Me2_2 [label="H", pos="-4.8,-3.1!"]; H_Me2_3 [label="H", pos="-5.2,-2.4!"];

// Double bonds N1 -- C2 [style=double]; C4 -- C5 [style=double]; C6 -- C7 [style=double]; C10 -- C11 [style=double]; C12 -- C13 [style=double]; C14 -- C15 [style=double]; C8 -- S9 [style=double];

// Single bonds C2 -- N3; N3 -- C4; C4 -- C15; C5 -- C6; C7 -- N1; N1 -- C8; C2 -- C7; N3 -- H_N3; N1 -- C10; C10 -- C15; C11 -- C12; C13 -- C14; C11 -- C_Me1; C_Me1 -- H_Me1_1; C_Me1 -- H_Me1_2; C_Me1 -- H_Me1_3; C14 -- C_Me2; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3; N3 -- C8; }

Caption: 2D structure of this compound.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Significance |

| logP (Octanol/Water) | ~4.5 - 5.1 | Prediction based on molecular structure; indicates high lipophilicity and likely poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~31 Ų | Low TPSA suggests good potential for cell membrane permeability.[5] |

| Hydrogen Bond Donors | 1 | The N-H group is a potential hydrogen bond donor.[5] |

| Hydrogen Bond Acceptors | 2-4 | The nitrogen atoms and sulfur atom can act as hydrogen bond acceptors.[5] |

| pKa (acidic) | ~8.5 - 9.5 | Estimated for the N-H/S-H proton; indicates it is a weak acid. |

| pKa (basic) | ~2.0 - 3.0 | Estimated for the non-protonated ring nitrogen; indicates it is a very weak base. |

Section 3: Proposed Synthesis Protocol

The synthesis of N-aryl benzimidazole-2-thiones is a well-established transformation in heterocyclic chemistry. The most direct and reliable approach involves the condensation of a corresponding N-substituted o-phenylenediamine with a thiocarbonyl source. The following protocol is a robust starting point.

Causality Behind Experimental Choices:

-

Reactant Choice: N-(2,4-dimethylphenyl)-o-phenylenediamine is the key precursor. If not commercially available, it can be prepared via Buchwald-Hartwig amination between 2,4-dimethylaniline and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group.

-

Thiocarbonyl Source: Carbon disulfide (CS₂) is a common, inexpensive, and effective C1 synthon for forming the thione. Potassium hydroxide (or sodium hydroxide) acts as both a base to deprotonate the amine and a catalyst.

-

Solvent: Ethanol or methanol is an ideal solvent as it readily dissolves the reactants and the inorganic base, and allows for easy workup and product precipitation.

-

Workup: Acidification is critical. It protonates the intermediate salt, causing the neutral, water-insoluble product to precipitate, providing a straightforward primary purification step.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene | MDPI [mdpi.com]

- 4. americanelements.com [americanelements.com]

- 5. Compound 1-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol -... [chemdiv.com]

1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol

Authored by a Senior Application Scientist

Preamble: Charting a Course into the Mechanistic Unknown

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The subject of this technical guide, this compound, emerges from this rich lineage. While its precise mechanism of action remains to be fully elucidated, its structural features—a lipophilic 2,4-dimethylphenyl group appended to the versatile benzimidazole-2-thiol core—suggest a high potential for targeted biological activity.

This document eschews a conventional review format. Instead, it serves as a strategic whitepaper, a roadmap for the scientific community to unravel the core mechanism of this promising compound. As your senior application scientist, I will guide you through a proposed multi-pronged research and development plan, grounded in established methodologies and driven by a central, testable hypothesis. Our approach will be rigorous, ensuring that each experimental step is a self-validating system, designed to yield unambiguous and actionable data.

I. The Known World: Biological Activities of the Benzimidazole-2-thiol Scaffold

The benzimidazole-2-thiol moiety and its tautomer, benzimidazole-2-thione, are privileged structures in drug discovery. A survey of the literature reveals a consistent pattern of bioactivity:

-

Anticancer Activity: Numerous 2-substituted benzimidazole derivatives have been reported to possess potent anticancer properties.[6] These compounds have been shown to interfere with critical cellular processes such as DNA topoisomerase I activity and tubulin polymerization.[7]

-

Antimicrobial and Antifungal Properties: The benzimidazole core is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[1][8]

-

Enzyme Inhibition: Derivatives of this scaffold have demonstrated inhibitory activity against a range of enzymes, including α-glucosidase, suggesting a potential role in metabolic disorders.[9]

-

Modulation of Inflammatory Pathways: Benzimidazole compounds have been shown to exhibit anti-inflammatory effects, hinting at interactions with key signaling pathways such as NF-κB.[2][10]

Given this landscape, we can infer that this compound likely exerts its biological effects through specific interactions with one or more protein targets, leading to the modulation of critical cellular pathways.

II. The Central Hypothesis: A Putative Mechanism of Action

Based on the collective evidence from structurally related compounds, we propose the following central hypothesis:

This compound acts as a modulator of intracellular signaling pathways, potentially through the direct inhibition of a key protein kinase or by disrupting protein-protein interactions within a critical signaling cascade, such as the NF-κB pathway.

The 2,4-dimethylphenyl substituent likely enhances the compound's lipophilicity, facilitating cell membrane permeability and potentially contributing to specific hydrophobic interactions within the target's binding pocket. The thiol group, a known nucleophile, could also play a role in target binding, possibly through covalent interactions under specific conditions.

III. A Strategic Research and Development Plan to Elucidate the Mechanism of Action

To systematically test our central hypothesis, we will embark on a three-phase research plan. This plan is designed to first identify the molecular target(s) of the compound, then validate this interaction, and finally, elucidate the downstream cellular consequences.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential protein targets of this compound. We will employ two complementary, high-throughput approaches.

Experimental Protocol 1: Kinase Profiling

Rationale: Given the prevalence of kinase inhibition among heterocyclic compounds, a broad kinase screen is a logical starting point.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound at a concentration of 1 µM and 10 µM against a panel of at least 400 human kinases.

-

Data Analysis: Identify "hits" as kinases exhibiting >50% inhibition at 10 µM. Prioritize hits that show significant inhibition at 1 µM for further validation.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA allows for the identification of target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

-

Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line such as MCF-7 or a cell line known for active NF-κB signaling like HEK293) to 80% confluency.

-

Compound Treatment: Treat cells with either vehicle (DMSO) or this compound at a final concentration of 50 µM for 1 hour.

-

Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Extraction and Analysis: Separate soluble and aggregated proteins by centrifugation. Analyze the soluble fraction by SDS-PAGE and Western blotting or by mass spectrometry-based proteomics (i.e., Thermal Proteome Profiling).

-

Data Analysis: Identify proteins that exhibit a significant thermal shift in the compound-treated samples compared to the vehicle control.

Phase 2: Target Validation and In Vitro Characterization

Once a list of putative targets has been generated, the next phase is to validate these interactions and characterize the binding kinetics and inhibitory potency of the compound.

Experimental Protocol 3: Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding affinity (K_D) and kinetics (k_on, k_off).

Methodology:

-

Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

-

Compound Injection: Flow a series of concentrations of this compound over the chip.

-

Data Acquisition and Analysis: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the target protein. Fit the data to a suitable binding model to determine K_D, k_on, and k_off.

Experimental Protocol 4: In Vitro Enzyme Activity Assay

Rationale: To confirm that binding to the target protein translates into functional modulation, a direct enzyme activity assay is essential.

Methodology:

-

Assay Setup: Perform an in vitro activity assay using the purified recombinant target enzyme and its specific substrate. The assay format will depend on the enzyme class (e.g., a radiometric assay for a kinase, a fluorescence-based assay for a protease).

-

IC50 Determination: Measure the enzyme's activity in the presence of a range of concentrations of this compound.

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 3: Elucidation of the Cellular Mechanism of Action

The final phase of our investigation will focus on understanding how the interaction between the compound and its target(s) affects cellular signaling and function.

Experimental Protocol 5: Western Blot Analysis of Downstream Signaling

Rationale: If the validated target is part of a known signaling pathway, Western blotting can be used to assess the phosphorylation status or expression levels of downstream effector proteins.

Methodology:

-

Cell Treatment: Treat the relevant cell line with a dose-response of this compound for various time points.

-

Protein Extraction and Quantification: Prepare whole-cell lysates and determine the protein concentration.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target and its downstream signaling partners (e.g., p-IKK, p-IκBα, and p-p65 for the NF-κB pathway).

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Protocol 6: Reporter Gene Assay

Rationale: A reporter gene assay provides a quantitative readout of the activity of a specific transcription factor or signaling pathway.

Methodology:

-

Cell Transfection: Transfect cells with a reporter plasmid containing a promoter with binding sites for the transcription factor of interest (e.g., an NF-κB response element) driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment and Pathway Stimulation: Treat the transfected cells with this compound, followed by stimulation with an appropriate agonist (e.g., TNFα to activate the NF-κB pathway).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid and calculate the fold change in reporter activity.

IV. Data Presentation and Visualization

Clear and concise data presentation is paramount. All quantitative data from the proposed experiments should be summarized in tables for easy comparison.

Table 1: Summary of In Vitro Target Validation Data

| Target Protein | Binding Affinity (K_D) (SPR) | Inhibitory Potency (IC50) |

| Target X | ||

| Target Y | ||

| ... |

Visualizing the Path Forward

To further clarify our proposed research plan and the underlying hypothesis, we will use Graphviz diagrams.

Caption: Proposed mechanism of action for the compound.

Caption: A three-phase experimental workflow.

V. Conclusion: From Hypothesis to Confirmed Mechanism

The path to elucidating the mechanism of action of a novel compound is one of systematic investigation and rigorous validation. This technical guide has laid out a comprehensive and logical framework for unraveling the biological activity of this compound. By following this multi-phased approach, we can move from a well-informed hypothesis to a confirmed mechanism of action, thereby unlocking the full therapeutic potential of this promising molecule. The insights gained will not only be crucial for the future development of this specific compound but will also contribute to the broader understanding of the pharmacological landscape of benzimidazole derivatives.

VI. References

-

This compound | AMERICAN ELEMENTS . [Link]

-

Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - NIH . [Link]

-

EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents .

-

WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents .

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC - NIH . [Link]

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega . [Link]

-

New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A . [Link]

-

(PDF) Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study - ResearchGate . [Link]

-

Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - MDPI . [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central . [Link]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene . [Link]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene . [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications . [Link]

-

Inhibitory effects of 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione (Oltipraz) on carcinogenesis induced by benzo[a]pyrene, diethylnitrosamine and uracil mustard - PubMed . [Link]

-

Benzimidazole Derivatives and Its Biological Importance - ResearchGate . [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC - NIH . [Link]

-

Biological activities of benzimidazole derivatives: A review . [Link]

-

Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF - ResearchGate . [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH . [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry . [Link]

-

Synthesis and antiparasitic activity of 1H-benzimidazole derivatives | Request PDF . [Link]

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the identification and validation of biological targets for the novel compound, 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. While direct biological data for this specific molecule is not extensively documented, its core structure, a benzimidazole-2-thiol, belongs to a class of compounds renowned for a wide spectrum of therapeutic activities.[1][2] This guide will, therefore, leverage the established knowledge of related compounds to inform a robust, multi-pronged approach to target deconvolution, combining computational prediction with rigorous experimental validation.

Introduction to the Benzimidazole-2-thiol Scaffold: A Foundation of Diverse Bioactivity

The benzimidazole ring system is a prominent heterocyclic pharmacophore, forming the core of numerous biologically active compounds.[2][3] Derivatives of benzimidazole-2-thiol, in particular, have demonstrated a remarkable range of pharmacological effects, including:

-

Antimicrobial Activity: Exhibiting efficacy against various bacterial and fungal strains.[1]

-

Antiviral Properties: Showing promise in combating a variety of viral infections.[4]

-

Anticancer Potential: Demonstrating cytotoxic effects against several human cancer cell lines.[5][6][7]

-

Anti-inflammatory Effects: Indicating potential for treating inflammatory disorders.[1]

-

Antidiabetic Activity: With some derivatives showing potent inhibition of enzymes like α-glucosidase.[8][9]

Given this rich pharmacological precedent, this compound (henceforth referred to as C15H14N2S) emerges as a compelling candidate for therapeutic development.[10] The 2,4-dimethylphenyl substitution offers unique steric and electronic properties that may confer novel target specificity and enhanced potency. This guide outlines a systematic approach to uncover these potential targets.

In Silico Target Prediction: Charting the Course for Experimental Exploration

Prior to embarking on resource-intensive experimental work, in silico methods provide a powerful and cost-effective means to generate an initial list of putative biological targets. This predictive approach is grounded in the principle of chemical similarity – that molecules with similar structures are likely to interact with similar protein targets.

Methodology: A Two-Pronged Computational Strategy

A robust in silico workflow should employ both ligand-based and structure-based approaches:

-

Ligand-Based Virtual Screening: This method involves searching databases of known bioactive compounds for molecules structurally similar to C15H14N2S. The known targets of these similar molecules are then considered as potential targets for our compound of interest.

-

Databases: ChEMBL, PubChem BioAssay, and BindingDB.

-

Similarity Metrics: Tanimoto coefficient, using fingerprints such as Morgan or ECFP4.

-

-

Structure-Based Virtual Screening (Reverse Docking): This technique involves docking the 3D structure of C15H14N2S into the binding sites of a large collection of protein crystal structures. The docking scores and binding poses are then used to rank potential protein targets.

-

Protein Structure Database: Protein Data Bank (PDB).

-

Docking Software: AutoDock Vina, Glide, or GOLD.

-

Predicted Target Classes

Based on the known activities of benzimidazole-2-thiol derivatives, the following protein classes are anticipated to feature prominently in the in silico prediction results:

| Predicted Target Class | Rationale based on Analog Activity | Potential Therapeutic Area |

| Kinases | Many anticancer agents target protein kinases. | Oncology |

| Proteases | Implicated in viral replication and cancer progression. | Virology, Oncology |

| Dehydrogenases | Involved in cellular metabolism and microbial viability. | Infectious Diseases, Metabolic Disorders |

| G-Protein Coupled Receptors (GPCRs) | A major class of drug targets involved in numerous physiological processes. | Various |

| Nuclear Receptors | Regulate gene expression and are implicated in inflammation and metabolic diseases. | Inflammatory Disorders, Metabolic Diseases |

| Enzymes in microbial metabolic pathways | Essential for bacterial and fungal survival. | Infectious Diseases |

Experimental Target Identification: A Multi-Modal Approach to Uncover Molecular Interactions

While in silico methods provide valuable hypotheses, experimental validation is paramount. A multi-pronged strategy, employing orthogonal techniques, will yield the most reliable and comprehensive picture of the cellular targets of C15H14N2S.

Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Binding Partners

This powerful technique allows for the unbiased identification of proteins that physically interact with the compound of interest.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

-

Probe Synthesis: Synthesize an analog of C15H14N2S with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly disrupting its core structure. Covalently attach the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysis and Incubation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected). Incubate the lysate with the affinity matrix to allow for binding of target proteins.

-

Washing: Thoroughly wash the matrix with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix. This can be achieved by competitive elution with an excess of free C15H14N2S, or by denaturing elution with a buffer containing SDS.

-

Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS and identify the proteins by searching the peptide fragmentation data against a protein sequence database.

Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in a Cellular Context

CETSA is a powerful method for verifying direct target engagement in intact cells and tissue samples. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: Treat intact cells with either C15H14N2S or a vehicle control (e.g., DMSO).

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Cell Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, by mass spectrometry (isothermal dose-response CETSA).

-

Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of C15H14N2S indicates direct binding.

Target Validation: From Binding to Biological Function

Once a list of high-confidence candidate targets has been generated through the identification methods above, the next critical step is to validate their biological relevance to the observed phenotype (if any) of C15H14N2S.

Enzymatic Assays

If a candidate target is an enzyme, its functional modulation by C15H14N2S can be directly assessed using in vitro enzymatic assays. For example, if a kinase is identified, a kinase activity assay can be performed to determine if the compound inhibits or activates it. Similarly, for a protease, a protease activity assay would be appropriate.

Cellular Assays

Cell-based assays are crucial for confirming that the interaction between C15H14N2S and its target leads to a functional consequence in a biological system.

-

Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular response to C15H14N2S is diminished in these modified cells, it provides strong evidence that the protein is a relevant target.

-

Overexpression Studies: Overexpressing the target protein may enhance the cellular sensitivity to C15H14N2S.

-

Pathway Analysis: Investigating the effect of C15H14N2S on downstream signaling pathways known to be regulated by the candidate target. This can be done using techniques like Western blotting for specific pathway markers or reporter gene assays.

Conclusion: A Roadmap to Therapeutic Innovation

The systematic approach outlined in this guide provides a robust framework for the deconvolution of the biological targets of this compound. By integrating computational prediction with orthogonal experimental validation techniques, researchers can confidently identify and validate the molecular interactions that underpin the therapeutic potential of this promising compound. This journey of target discovery is a critical first step in the translation of a novel chemical entity into a next-generation therapeutic.

References

- Kaur, H., & Kumar, S. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. RSC Publishing.

- El-Sayed, W. M., & Al-Bassam, M. M. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- American Elements. (n.d.). This compound. American Elements.

- Al-Ghorbani, M., & El-Gamal, M. I. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.

- Khan, I., et al. (n.d.). Structural modification of benzimidazole-2-thiol as active medicinal agents. Wiley Online Library.

- Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.

- Rehman, A. U., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.

- Al-Omair, M. A., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents.

- Hameed, A., et al. (2018).

- Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.

- Manikpuriya, S., et al. (2024). Benzimidazole Derivatives and Its Biological Importance.

- Wang, Y., et al. (2015). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation.

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

An In-Depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol (CAS Number: 1038302-66-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Benzimidazole Derivative

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific derivative, 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol (CAS No. 1038302-66-7), a molecule of significant interest for its potential pharmacological applications. As a Senior Application Scientist, the intent of this document is to provide a comprehensive technical resource, blending established principles with practical insights to empower researchers in their exploration of this promising compound. We will delve into its chemical identity, physicochemical properties, synthetic methodologies, and the broader context of its potential biological significance, underpinned by a rigorous commitment to scientific integrity and validated protocols.

Chemical Identity and Structural Elucidation

1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound featuring a benzimidazole core substituted at the nitrogen and sulfur atoms. The presence of the 2,4-dimethylphenyl group introduces specific steric and electronic features that are crucial for its interaction with biological targets.

Systematic Name: 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol

Synonyms: 3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione

Molecular Formula: C₁₅H₁₄N₂S

Molecular Weight: 254.36 g/mol

The thione tautomer is generally favored in the solid state and in solution for benzimidazole-2-thiol derivatives, a characteristic confirmed by spectroscopic analyses of related compounds.

Structural Diagram:

Caption: General synthetic pathway for 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol.

Exemplary Experimental Protocol for a Related Benzimidazole-2-thiol Derivative

While a specific protocol for CAS 1038302-66-7 is not readily available in the searched literature, a general procedure for the synthesis of similar derivatives can be adapted. [1] Step 1: Synthesis of the Benzimidazole-2-thiol Core

-

To a solution of the corresponding o-phenylenediamine (1 equivalent) in ethanol, add carbon disulfide (1.1 equivalents).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

Step 2: N-Arylation (if starting from an unsubstituted benzimidazole-2-thiol)

-

The benzimidazole-2-thiol (1 equivalent) is dissolved in a suitable solvent such as DMF or DMSO.

-

A base, such as potassium carbonate or sodium hydride, is added to deprotonate the imidazole nitrogen.

-

The 2,4-dimethylphenyl halide (e.g., 1-bromo-2,4-dimethylbenzene) (1.1 equivalents) is then added to the reaction mixture.

-

The reaction is heated to drive the arylation to completion, with progress monitored by TLC.

-

Work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Techniques

The structure and purity of the synthesized 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol should be confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and dimethylphenyl rings, as well as singlets for the two methyl groups. The NH proton of the thione tautomer may appear as a broad singlet. [2] * ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the heterocyclic and aromatic rings, including the characteristic C=S carbon signal. * Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (if the thione tautomer is present), C-H aromatic stretching, C=N stretching of the imidazole ring, and C=S stretching. The absence of a strong S-H stretching band would further support the thione tautomer. [2]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ being prominent. [3]

-

Potential Pharmacological Significance and Mechanism of Action

The benzimidazole-2-thiol scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. While specific studies on 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol are limited in the available literature, the known activities of related compounds provide a strong rationale for its investigation.

Anticancer Activity

Many benzimidazole derivatives have demonstrated potent anticancer properties through various mechanisms:

-

Tubulin Polymerization Inhibition: Some benzimidazoles bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [4]* Enzyme Inhibition: Benzimidazole-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10). [5][6]* Kinase Inhibition: The benzimidazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

Antimicrobial and Antifungal Activity

The benzimidazole-2-thiol moiety is a well-established pharmacophore for antimicrobial and antifungal agents. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cellular processes. [7]

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [6]

Neurological Activity

Recent studies have highlighted the potential of benzimidazole derivatives as modulators of neurotransmitter receptors, such as the GABA-A receptor, suggesting their potential utility in treating neurological and psychiatric disorders. [8]

Caption: Potential pharmacological activities of the benzimidazole-2-thiol scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust and ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Future Directions and Research Opportunities

1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol represents a promising starting point for further investigation. Key areas for future research include:

-

Comprehensive Biological Screening: A thorough evaluation of its activity against a diverse panel of cancer cell lines, microbial strains, and inflammatory models is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects is crucial for its rational development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the dimethylphenyl ring and the benzimidazole core will help to optimize potency and selectivity.

-

In Vivo Efficacy and ADME/Tox Studies: Promising in vitro activity should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

This technical guide provides a foundational understanding of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol, a compound with significant potential in the field of drug discovery. By leveraging the established knowledge of the benzimidazole-2-thiol scaffold and employing rigorous scientific methodology, researchers are well-positioned to unlock the therapeutic promise of this and related molecules. The synthesis is achievable through established chemical routes, and its characterization can be performed using standard analytical techniques. The diverse biological activities associated with its core structure make it a compelling candidate for further investigation across multiple therapeutic areas.

References

Taran, A. S., Zhukovskaya, O. N., Naumenko, L. V., Chebanko, A. M., Efremova, Y. V., Bodrug, I. D., Beloshapka, A. A., Zaichenko, S. B., Morkovnik, A. S., & Spasov, A. A. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 1-12. [8]Kaczor, A. A., Targowska-Duda, K. M., Patel, K., ... & Siwek, A. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(10), 1541-1557. [5]Wang, Y., Li, Y., Zhang, Y., ... & Zhang, L. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [9]Taran, A. S., Zhukovskaya, O. N., Naumenko, L. V., ... & Spasov, A. A. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2). [7]Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I. Molecules, 17(5), 5713-5727. [3]Popa, M., & Udrea, S. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1673. [2]American Elements. (n.d.). This compound. Retrieved from [A valid, clickable URL to the source will be provided when available]. [6]Kumar, A., & Sharma, S. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 791334. [10]Isloor, A. M., Kalluraya, B., & Rao, M. (2009). Thermodynamic and electrochemical properties of imidazole-2-thiols (imidazole-2(3H)-thiones). Journal of the Iranian Chemical Society, 6(4), 717-723. [11]Ahmed Muayed, Muayed Redayan, Maha salih Hussein, & Ashraf Tark Lafta. (2019). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. ResearchGate. Wang, X., Xu, X., & Zhou, X. (2014). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Domino Reaction. The Royal Society of Chemistry. [12]Kantevari, S., Addla, D., & Bagul, C. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 27(19), 6296. Omera, R. A., Koparir, P., & Koparir, M. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemistry, 60B, 1278-1287. Manikandan, A., Sivakumar, G., & Anbarasan, P. M. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H-benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7701-7717. Bang, S., Lee, D., & Lee, K. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents. [4]Anastassova, N. O., Yancheva, D. Y., Mavrova, A. T., Kondeva-Burdina, M. S., Tzankova, V. I., & Hristova-Avakumova, N. G. (2019). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-yl Hydrazones. Molecules, 24(21), 3845. Sravanthi, T., & Kumar, C. G. (2014). Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl– [5][9]Oxadiazole-2-Thiol and their derivatives. ResearchGate. Acheson, R. M. (1956). The Chemistry of the Benzimidazoles. Chemical Reviews, 56(2), 241-287. El-Metwally, A. M. (2012). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 17(10), 12196-12208. Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2016). New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. ResearchGate. [13]Thermo Scientific Chemicals. (n.d.). 2-Mercaptobenzimidazole, 97%. Retrieved from [A valid, clickable URL to the source will be provided when available].

Sources

- 1. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. ipbcams.ac.cn [ipbcams.ac.cn]

- 11. mdpi.com [mdpi.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and potential therapeutic applications, drawing upon established principles and data from analogous structures to offer field-proven insights.

Chemical Identity and Nomenclature

The precise nomenclature of benzimidazole derivatives can be complex due to tautomerism. For the structure , where a 2,4-dimethylphenyl group is attached to one of the nitrogen atoms of the benzimidazole-2-thione core, the most accurate IUPAC name is 1-(2,4-Dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione .

This nomenclature clarifies the substitution pattern on the benzimidazole ring system. The "1,3-dihydro-2H-" prefix indicates the saturated nature of the imidazole portion of the ring, with the "=S" (thione) group at the 2-position.

Synonyms: Due to the limited specific literature on this exact molecule, a comprehensive list of established synonyms is not available. However, based on common naming conventions for similar compounds, potential synonyms could include:

-

1-(2,4-Dimethylphenyl)benzimidazole-2-thione

-

N-(2,4-Dimethylphenyl)-1H-benzimidazole-2-thione

It is crucial for researchers to use the systematic IUPAC name to avoid ambiguity. A search for a specific CAS Registry Number for this compound did not yield a dedicated entry, suggesting it may be a novel or less-studied derivative.

Structural Representation

Figure 2: Proposed synthesis of 1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar benzimidazole-2-thiones. Optimization of reaction times, temperatures, and purification methods would be necessary.

-

Dissolution of Reactant: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2,4-dimethylphenyl)benzene-1,2-diamine in a suitable alcohol, such as ethanol or methanol.

-

Addition of Base and Carbon Disulfide: To this solution, add an equimolar amount of a base, typically potassium hydroxide or sodium hydroxide, followed by the dropwise addition of a slight excess of carbon disulfide. The reaction is often exothermic.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality in Experimental Choices:

-

Choice of Solvent: Alcohols are commonly used as they are good solvents for the reactants and the base.

-

Role of the Base: The base is crucial as it deprotonates the amine, facilitating the nucleophilic attack on the carbon of carbon disulfide.

-

Use of Reflux: Heating the reaction provides the necessary activation energy to drive the cyclization and formation of the benzimidazole ring.

Potential Applications in Drug Development

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The incorporation of a thione group at the 2-position and the N-aryl substitution can significantly influence the biological activity.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties. The mechanism often involves the inhibition of essential cellular processes in microorganisms. For instance, some benzimidazoles are known to interfere with microtubule synthesis. It is plausible that 1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione could exhibit similar activities.

Anthelmintic Properties

The benzimidazole class includes several widely used anthelmintic drugs like albendazole and mebendazole. [1]These drugs act by binding to the β-tubulin of parasitic worms, thereby inhibiting microtubule polymerization. [1]The structural similarity of the benzimidazole core in the title compound suggests potential as an anthelmintic agent.

Anticancer Potential

Recent research has focused on benzimidazole derivatives as potential anticancer agents. [2]Their mechanisms of action are diverse and can include the inhibition of key enzymes like kinases or interference with DNA replication and repair. The lipophilic 2,4-dimethylphenyl substituent could enhance cell membrane permeability, potentially leading to improved cytotoxic effects against cancer cell lines.

Antiviral and Other Activities

Various benzimidazole derivatives have demonstrated antiviral activity, particularly against viruses like influenza and herpes simplex. [3]Additionally, some have shown anti-inflammatory and antioxidant properties. [4][5] The following diagram illustrates the potential therapeutic areas for this class of compounds.

Figure 3: Potential therapeutic applications of 1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione.

Conclusion and Future Directions

1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione is a compound with significant potential in the field of drug discovery, stemming from the well-established biological activities of the benzimidazole-2-thione scaffold. While specific experimental data for this exact molecule is scarce, this guide has provided a robust framework for its nomenclature, synthesis, and likely therapeutic applications based on the principles of medicinal chemistry and data from analogous compounds.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of microbial, parasitic, and cancer cell line targets. Structure-activity relationship (SAR) studies, by modifying the substitution pattern on the phenyl ring, could further optimize its therapeutic potential.

References

-

PubChem. 1,3-Dimethylbenzimidazoline-2-thione. National Center for Biotechnology Information. [Link]

- Mavrova, A. Ts., et al. (2009). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry, 17(17), 6335-6343.

- Ilieva, S., et al. (2021). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 26(11), 3321.

-

ChemSynthesis. 1-ethyl-1,3-dihydro-2H-benzimidazole-2-thione. [Link]

- Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(8), 13835-13850.

- Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 20(10), 18784-18798.

- Abdel-Wahab, B. F., et al. (2014). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 19(11), 18046-18099.

- Mavrova, A. Ts., et al. (2016).

-

LANXESS. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. [Link]

- Rivera, A., et al. (2012).

- Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and antimicrobial activity of some 3-alkyl-2-[(N-substituted-4-oxo-2-thiazolidinylidene)hydrazono]-benzimidazole derivatives. European journal of medicinal chemistry, 42(3), 320-326.

-

PubChem. 2H-Benzimidazole-2-thione. National Center for Biotechnology Information. [Link]

-

ChemBK. 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. [Link]